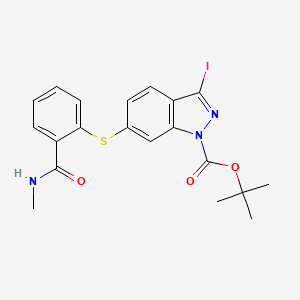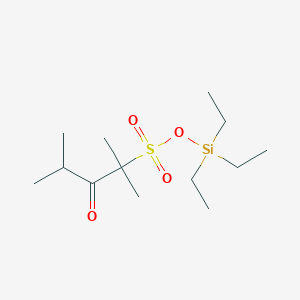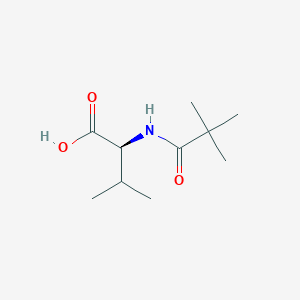
Pivaloyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a pivaloyl group. This compound is often used in organic synthesis and as a chiral selector in various chemical processes. The pivaloyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pivaloyl-L-valine can be synthesized starting from L-valine. The process involves the reaction of L-valine with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis. The key steps include the reaction of L-valine with pivaloyl chloride and subsequent purification to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Pivaloyl-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The pivaloyl group can be substituted under specific conditions, often involving nucleophiles.
Hydrolysis: The pivaloyl group can be hydrolyzed to yield L-valine and pivalic acid.
Oxidation and Reduction: While the pivaloyl group itself is relatively stable, the valine moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Pivaloyl Chloride: Used in the initial synthesis of this compound.
Sodium Hydroxide: Acts as a base in the synthesis process.
Hydrochloric Acid: Can be used for hydrolysis reactions.
Major Products Formed
L-Valine: Formed upon hydrolysis of this compound.
Pivalic Acid: Another product of hydrolysis.
Aplicaciones Científicas De Investigación
Pivaloyl-L-valine has several applications in scientific research:
Chiral Selectors: Used in chiral chromatography to separate enantiomers of various compounds.
Organic Synthesis: Acts as a protecting group for amino acids, facilitating selective reactions.
Biological Studies: Used in studies involving amino acid metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism by which pivaloyl-L-valine exerts its effects is primarily through steric hindrance provided by the pivaloyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are typically related to the specific reactions in which this compound is used, such as enzyme-catalyzed processes in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Pivaloylglycine: Another amino acid derivative with a pivaloyl group, used for similar purposes in organic synthesis and chromatography.
N-Acetyl-L-valine: A derivative of L-valine with an acetyl group instead of a pivaloyl group, used in different synthetic applications.
Uniqueness
Pivaloyl-L-valine is unique due to the steric bulk of the pivaloyl group, which provides distinct reactivity and selectivity compared to other amino acid derivatives. This makes it particularly useful in applications requiring high enantiomeric purity and selective reactions.
Propiedades
Número CAS |
32909-50-5 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2S)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
OXLOTCJAYCHDBD-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
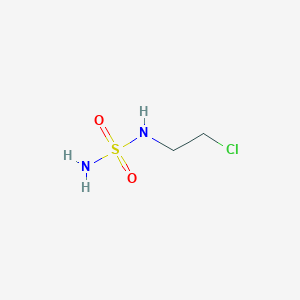
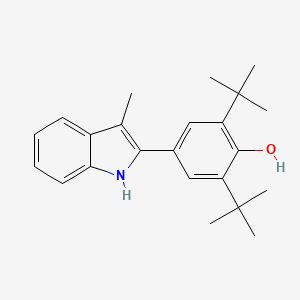
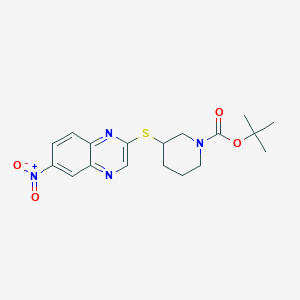
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
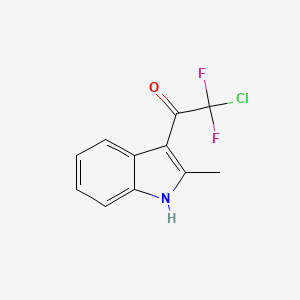
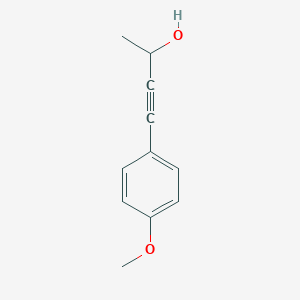
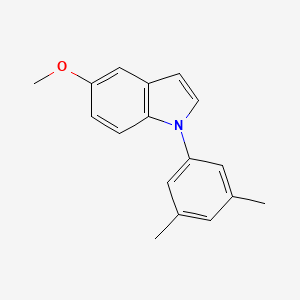
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
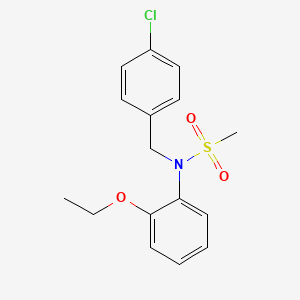
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
